An In-depth Technical Guide to 2-Amino-3-hydroxyquinoline: Structure, Properties, and Synthetic Approaches
An In-depth Technical Guide to 2-Amino-3-hydroxyquinoline: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-hydroxyquinoline is a polysubstituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, and the specific arrangement of an amino and a hydroxyl group on this bicyclic system offers unique opportunities for drug design and the development of novel functional materials. This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, and potential synthetic routes for 2-Amino-3-hydroxyquinoline. Furthermore, it explores the anticipated biological activities based on the known properties of related amino- and hydroxy-quinoline analogs. This document is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and application of this and similar quinoline derivatives.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of natural products and synthetic drugs with diverse therapeutic applications. Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. The unique electronic and steric properties of the quinoline nucleus, coupled with the potential for functionalization at various positions, make it an attractive starting point for the design of novel therapeutic agents. The introduction of amino and hydroxyl substituents, in particular, can significantly influence the molecule's pharmacological profile by modulating its solubility, hydrogen bonding capacity, and potential for interaction with biological targets.
Chemical Structure and Physicochemical Properties
2-Amino-3-hydroxyquinoline possesses a fused aromatic ring system consisting of a benzene ring fused to a pyridine ring, with an amino group at position 2 and a hydroxyl group at position 3. The presence of both a basic amino group and an acidic hydroxyl group suggests that the compound can exhibit amphoteric properties.
Chemical Structure
The chemical structure of 2-Amino-3-hydroxyquinoline is depicted below:
IUPAC Name: 2-Aminoquinolin-3-ol Molecular Formula: C₉H₈N₂O Molecular Weight: 160.17 g/mol
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 2-Amino-3-hydroxyquinoline, the following physicochemical properties are predicted based on its structure and data from closely related analogs.
| Property | Predicted Value | Reference/Basis |
| Melting Point (°C) | > 200 (decomposition likely) | Based on related polysubstituted quinolines |
| Boiling Point (°C) | > 350 | High degree of intermolecular hydrogen bonding |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | Presence of polar amino and hydroxyl groups |
| pKa (acidic) | ~9-10 (hydroxyl group) | Similar to phenolic hydroxyl groups |
| pKa (basic) | ~3-4 (amino group) | Electron-withdrawing effect of the quinoline ring |
| LogP | 1.5 - 2.5 | Balance of polar and non-polar functionalities |
Synthesis of 2-Amino-3-hydroxyquinoline
Proposed Synthetic Route: Modified Friedländer Annulation
A potential synthetic pathway involves the condensation of 2-aminobenzaldehyde with a suitable C-acylated α-amino nitrile, followed by cyclization and aromatization.
Caption: Proposed synthetic workflow for 2-Amino-3-hydroxyquinoline via a modified Friedländer annulation.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and would require optimization for the specific synthesis of 2-Amino-3-hydroxyquinoline.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) and N-acetyl-2-aminoacetonitrile (1.1 eq) in absolute ethanol.
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Base Addition: Slowly add a solution of potassium hydroxide (2.0 eq) in ethanol to the reaction mixture.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
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Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The structure and purity of the synthesized 2-Amino-3-hydroxyquinoline should be confirmed using a combination of spectroscopic techniques:
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¹H NMR: To determine the number and connectivity of protons.
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¹³C NMR: To identify the carbon skeleton.
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FT-IR: To confirm the presence of key functional groups (N-H, O-H, C=C, C=N).
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
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Melting Point Analysis: To assess purity.
Potential Biological Activities and Applications
The biological profile of 2-Amino-3-hydroxyquinoline is not yet established. However, based on the known activities of related quinoline derivatives, it is plausible to anticipate a range of pharmacological properties.
Anticancer Potential
Many amino- and hydroxy-substituted quinolines exhibit significant anticancer activity. The 2-aminoquinoline scaffold, for instance, has been explored for its ability to inhibit various kinases involved in cancer cell signaling pathways. The hydroxyl group at the 3-position could enhance the molecule's ability to form hydrogen bonds with target proteins, potentially increasing its binding affinity and inhibitory potency.
Antimicrobial Activity
The quinoline core is a key feature of several antibacterial and antifungal agents. The presence of both an amino and a hydroxyl group may confer broad-spectrum antimicrobial activity through mechanisms such as inhibition of DNA gyrase or disruption of cell membrane integrity.
Metal Chelating Properties and Neuroprotective Effects
Hydroxyquinolines are known for their ability to chelate metal ions, a property that has been linked to neuroprotective effects in models of neurodegenerative diseases. The juxtaposition of the amino and hydroxyl groups in 2-Amino-3-hydroxyquinoline may create a bidentate ligand capable of sequestering metal ions implicated in oxidative stress and neuronal damage.
Conclusion
2-Amino-3-hydroxyquinoline represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. While direct experimental data for this compound is scarce, this guide provides a solid theoretical framework for its synthesis, characterization, and potential applications based on the well-established chemistry of the quinoline scaffold. The proposed synthetic route offers a practical starting point for researchers interested in exploring the properties and biological activities of this intriguing molecule. Further investigation into the synthesis and pharmacological evaluation of 2-Amino-3-hydroxyquinoline is warranted to unlock its full potential.
References
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